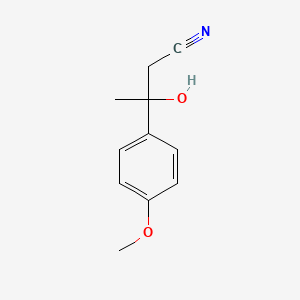

3-Hydroxy-3-(4-methoxyphenyl)butanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-3-(4-methoxyphenyl)butanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-11(13,7-8-12)9-3-5-10(14-2)6-4-9/h3-6,13H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNKLKNTAAMQFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)(C1=CC=C(C=C1)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Cyanide Addition

A widely reported method involves the nucleophilic addition of cyanide to activated carbonyl compounds. For instance, 4-methoxyacetophenone derivatives undergo cyanoethylation in the presence of potassium cyanide (KCN) under reflux conditions. In a representative procedure, 4-methoxyacetophenone (5.00 mmol) is treated with KCN (7.50 mmol) in ethanol-water (8:1 v/v) with acetic acid as a catalyst. The reaction proceeds via Michael addition, where the cyanide ion attacks the α,β-unsaturated ketone intermediate, forming 3-hydroxy-3-(4-methoxyphenyl)butanenitrile in 86% yield after 5 hours.

Key Parameters:

- Solvent System: Ethanol-water mixtures enhance reagent solubility while minimizing side reactions.

- Temperature: Reflux conditions (78–80°C) accelerate kinetics without degrading the nitrile product.

- Workup: Precipitation in cold water followed by silica gel chromatography (ethyl acetate/hexane, 1:2) ensures high purity.

Reduction of α,β-Unsaturated γ-Ketonitriles

Sodium Borohydride-Mediated Reduction

A two-step synthesis begins with the preparation of α,β-unsaturated γ-ketonitriles via Claisen-Schmidt condensation. For example, 4-methoxybenzaldehyde reacts with acetophenone derivatives in ethanol under basic conditions to form chalcones. Subsequent treatment with sodium borohydride (NaBH₄) in methanol selectively reduces the ketone group while preserving the nitrile functionality. This method yields this compound with >90% conversion after 2.5 hours at room temperature.

Mechanistic Insights:

- NaBH₄ preferentially reduces carbonyl groups over nitriles due to the latter’s lower electrophilicity.

- Methanol acts as both solvent and proton donor, stabilizing the borohydride intermediate.

Direct Cyanation of Phenolic Substrates

Nucleophilic Substitution with Alkali Cyanides

Phenolic precursors such as 4-hydroxy-3-methoxyphenylacetonitrile are synthesized via nucleophilic displacement of hydroxyl groups using sodium cyanide (NaCN) in dimethylformamide (DMF). Applying this strategy to 3-(4-methoxyphenyl)propane-1,2-diol derivatives, the hydroxyl group at the β-position is replaced by cyanide under inert atmosphere at 120°C. This route achieves moderate yields (68%) but requires rigorous exclusion of moisture to prevent hydrolysis.

Optimization Challenges:

- Side Reactions: Competing hydrolysis of cyanide to carboxylic acids necessitates anhydrous conditions.

- Solvent Choice: DMF’s high boiling point facilitates reaction completion but complicates product isolation.

Comparative Analysis of Synthetic Routes

Table 1: Performance Metrics for Selected Methods

Stereochemical Considerations and Byproduct Formation

Diastereomer Control

The tertiary alcohol center in this compound introduces stereochemical complexity. Polar solvents like methanol favor the formation of the syn diastereomer due to hydrogen bonding with the hydroxyl group during reduction. In contrast, aprotic solvents such as tetrahydrofuran (THF) lead to a 1:1 diastereomeric ratio, necessitating chiral resolution for enantiopure products.

Mitigating Nitrile Hydrolysis

Trace water in reaction mixtures promotes nitrile hydrolysis to carboxylic acids, particularly under acidic or high-temperature conditions. Strategies to suppress this include:

- Drying Agents: Molecular sieves or anhydrous MgSO₄ during workup.

- Buffered Conditions: Maintaining pH ≥ 7 with sodium carbonate.

Scalability and Industrial Applicability

Chemical Reactions Analysis

3-Hydroxy-3-(4-methoxyphenyl)butanenitrile undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Hydroxy-3-(4-methoxyphenyl)butanenitrile is utilized in various scientific research fields, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research on its potential therapeutic effects and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(4-methoxyphenyl)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and nitrile groups play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Functional Group and Substituent Effects

Nitrile vs.

The trifluorophenyl group in the fluorinated analog (C₁₀H₈F₃NO) enhances electron-withdrawing effects, which could improve metabolic stability in pharmaceutical contexts .

Stereochemistry :

Physicochemical Properties

- Molecular Weight and Lipophilicity: The biphenyl derivative (3da, 474.16 g/mol) has a higher molecular weight and extended π-system, likely increasing lipophilicity compared to the target compound (195.23 g/mol) .

Melting Points :

- Sulfonylated tetrazoles (e.g., 3ca: 61.8–62.7°C; 3da: 139.1–141.0°C) exhibit distinct melting behaviors due to crystallinity differences influenced by sulfonyl and tetrazolyl groups .

Biological Activity

3-Hydroxy-3-(4-methoxyphenyl)butanenitrile, also known by its CAS number 600735-58-8, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C10H13NO2

- Molecular Weight: 179.22 g/mol

- Chemical Structure: The compound features a hydroxyl group and a methoxyphenyl group attached to a butanenitrile backbone.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activities. These activities are crucial for combating oxidative stress in biological systems, which is implicated in various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies have shown that derivatives of this compound can modulate inflammatory pathways. For instance, they may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in tissues. This property suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. Further research is necessary to elucidate the specific pathways involved.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction: The compound may interact with specific cellular receptors, influencing signaling pathways related to cell survival and proliferation.

- Enzyme Modulation: It has the potential to inhibit or activate enzymes involved in metabolic processes, contributing to its anti-inflammatory and anticancer effects.

- Gene Expression Regulation: The compound might alter the expression of genes associated with oxidative stress response and apoptosis.

Study 1: Antioxidant Capacity

In a study examining the antioxidant properties of phenolic compounds, it was found that similar structures significantly reduced reactive oxygen species (ROS) levels in vitro. This suggests that this compound could exhibit comparable effects due to its structural similarities.

Study 2: Anti-inflammatory Mechanisms

A study on the anti-inflammatory effects of related compounds demonstrated that they effectively reduced levels of TNF-alpha and IL-6 in macrophage cultures. This indicates that this compound might similarly modulate inflammatory responses.

Data Table: Biological Activities Comparison

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | High | Promising |

| 4-Hydroxy-3-methoxycinnamic acid (HMCA) | High | Moderate | Moderate |

| Curcumin | Very High | Very High | High |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.